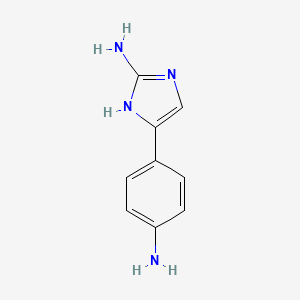

4-(4-aminophenyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-aminophenyl)-1H-imidazol-2-amine is an organic compound that features an imidazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroacetophenone with an imidazole derivative under acidic conditions, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(4-aminophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like hydrazine.

Substitution: Halogenation can be achieved using halogens or halogenating agents under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(4-aminophenyl)-1H-imidazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.

4-aminophenylacetic acid: Used as an inhibitor in biological studies.

4-aminothiophenol: Employed in the synthesis of conjugates for DNA studies.

Uniqueness: 4-(4-aminophenyl)-1H-imidazol-2-amine stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-aminophenyl)-1H-imidazol-2-amine?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and deprotection. For example:

- Cyclization : Precursors like α-halo ketones or aldehydes react with 1,2-diamines under acidic conditions to form the imidazole core .

- Deprotection : Boc-protected intermediates are treated with HCl to yield the free amine .

- Optimization : Temperature control (45°C) and solvent selection (ethanol/water mixtures) improve yields (e.g., 88% isolated yield for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm structural integrity (e.g., imidazole protons at δ 6.46 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : LRMS (ESI) validates molecular weight (e.g., [M+H]+ at m/z 189.14 for related derivatives) .

- IR : Stretching frequencies for NH2 (~3350 cm−1) and C=N (~1600 cm−1) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol for atomization energies) .

- Basis Sets : 6-31G(d,p) or def2-TZVP optimize geometry and electronic structure calculations .

- Applications : Predict HOMO-LUMO gaps for redox activity or charge-transfer interactions relevant to biological targets .

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., trifluoromethyl or alkoxy groups) to isolate pharmacophores. For example, 4-(4-butoxyphenyl) analogs show enhanced anti-biofilm activity (41% yield, MIC ~5 µg/mL) .

- Assay Design : Use standardized protocols (e.g., microdilution for antimicrobial activity) to minimize variability .

- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns ) with biological results to identify key interactions.

Q. How can crystallographic data address structural ambiguities in imidazole derivatives?

- Methodological Answer :

- Software Tools : SHELX suite refines crystal structures using intensity data and resolves twinning or disorder .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R22(8) rings, critical for stabilizing polymorphs .

- Validation : Compare experimental XRD bond lengths (e.g., C-N ~1.32 Å) with DFT-optimized geometries .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-(4-aminophenyl)-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H3,11,12,13) |

InChI Key |

JPXXVXVIFSXAPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.